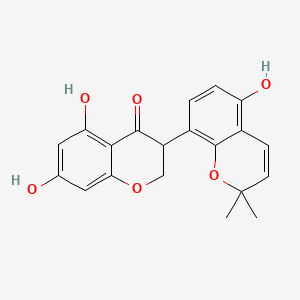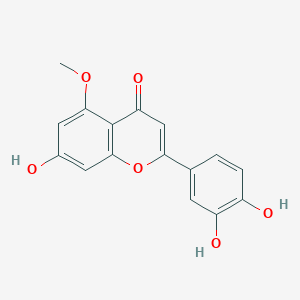
Luteolin 5-methyl ether
説明
Luteolin 5-methyl ether is a flavone compound of natural origin with potent pharmacological effects . It can be obtained from a variety of plant species . The molecular formula of Luteolin 5-methyl ether is C16H12O6 .
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .Molecular Structure Analysis
The molecular structure of Luteolin 5-methyl ether consists of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . The average mass is 300.263 Da and the monoisotopic mass is 300.063385 Da .Chemical Reactions Analysis
Luteolin 5-methyl ether is a derivative of luteolin, which is known to undergo various chemical reactions. For instance, luteolin-7-O-glucoside is converted to luteolin after hydrolysis by intestinal microbacteria .Physical And Chemical Properties Analysis
Luteolin 5-methyl ether is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Acid-Base Chemistry and Computational Study
Luteolin 5-methyl ether, a derivative of the flavonoid luteolin, has been studied for its acid-base chemistry. A computational study using DFT and MP2 methods investigated the acidity of deprotonation sites in luteolin and its methyl ether derivatives. This research provides insights into the chemical properties of these compounds, highlighting the impact of intramolecular hydrogen bonding on their acidity. The study calculated a pKa of 6.19 for luteolin, aligning with experimental data (Amat et al., 2008).
Chemosystematic Significance in Juncaceae
Research has identified the presence of luteolin 5-methyl ether in various species of the Juncaceae family. The occurrence of this compound, both free and as the 7-glucoside, was confirmed by synthesis. This discovery is significant for differentiating the Juncaceae from related families, as luteolin 5-methyl ether or its glucoside is present in 70% of the surveyed species. The study emphasizes the chemosystematic importance of luteolin derivatives in plant taxonomy (Williams & Harborne, 1975).
Anti-HIV Activity
Luteolin 5-methyl ether derivatives have been identified as potential anti-HIV agents. In a study screening 50 Thai plants for HIV-1 integrase inhibitory activity, luteolin derivatives showed potent activity. This finding indicates the potential of luteolin 5-methyl ether derivatives in developing natural-source HIV-1 inhibitors (Tewtrakul et al., 2003).
Flavonoid Glycoside Isolation
A flavonoid glycoside, luteolin 3',4'-dimethyl ether-7-O-β-D-methylglucuronide, has been isolated from Dictamnus albus leaves. This discovery, along with the isolation of known flavonoid methyl ethers like luteolin 7,3'-dimethyl ether, contributes to our understanding of the chemical composition of plant species and their potential medicinal applications (Souleles, 1989).
Anti-Inflammatory Properties
Studies on plants from the Wikstroemia genus, used traditionally for treating inflammatory diseases, have identified luteolin 7-methyl ether as a compound with potential anti-atopic therapeutic effects. This compound reduced inflammatory cytokines in cell models, suggesting its potential as a treatment for atopic dermatitis (Jegal et al., 2021).
Interaction with Cytochrome P450 in Breast Cancer Cells
In breast cancer cells, luteolin andits derivatives, including eupatorin-5-methyl ether (a flavone similar to luteolin 5-methyl ether), demonstrated significant interactions with cytochrome P450 CYP1 enzymes. This study highlights the potential role of these compounds in cancer cell modulation and their implications for drug development and cancer therapy (Androutsopoulos & Tsatsakis, 2012).
New Prenylflavans Isolation
Research on Cyperus conglomeratus led to the identification of new prenylflavans, including 7,3'-dihydroxy-5,5'-dimethoxy-8-prenylflavan and 5,7,3'-trihydroxy-5'-methoxy-8-prenylflavan, along with luteolin and its 7-methyl ether. These findings contribute to the understanding of the complex flavonoid profiles in various plant species and their potential applications in phytochemistry and pharmacology (Abdel-Razik et al., 2005).
Antidepressant Properties
The antidepressant activity of the methanol extract from Castilleja tenuiflora, which contains luteolin 5-methyl ether, was reported. The study not only highlights the potential therapeutic use of this compound in depressive disorders but also underscores the importance of understanding the chemical composition of medicinal plants (Herrera-Ruiz et al., 2015).
In Vivo Targeted Delivery
A study on the development of luteolin-loaded, Eudragit S100-coated mPEG-PLGA nanoparticles aimed to enhance the delivery efficacy of luteolin for treating non-alcoholic fatty liver disease. This research signifies the advancement in drug delivery systems and the potential of luteolin 5-methyl ether in targeted therapeutic applications (Liu et al., 2022).
作用機序
将来の方向性
Luteolin 5-methyl ether has shown promising results in cancer research, particularly in the suppression of cancer metastasis . Future research could focus on further understanding its anti-cancer and anti-metastatic potential, targeting various transcription factors, markers, and signaling pathways associated with the repression of epithelial to mesenchymal transition . Additionally, the use of luteolin combinations and delivery systems enabled by nanotechnology are also promising future directions .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-5-9(17)6-15-16(14)12(20)7-13(22-15)8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMKAZMPNDLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553400 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin 5-methyl ether | |
CAS RN |
58115-29-0 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





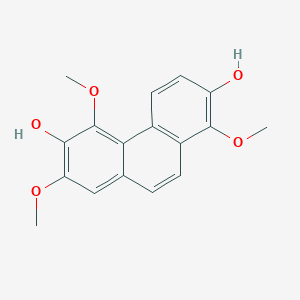
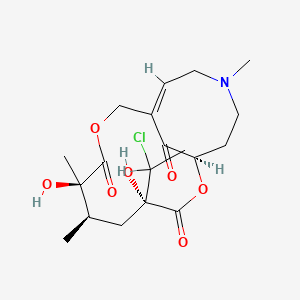
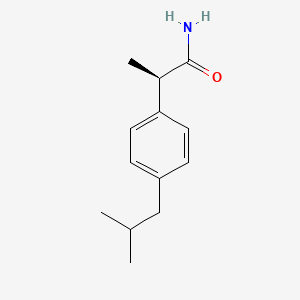
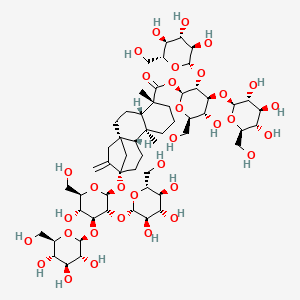
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
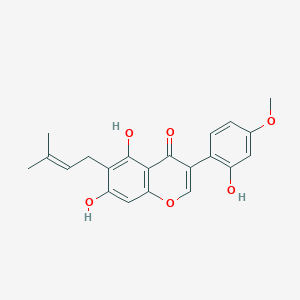
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
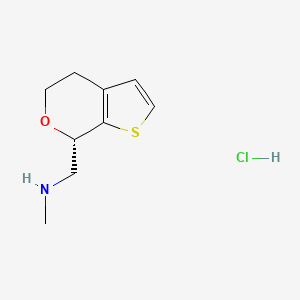
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)


